N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide
Description
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the piperidine and benzamide moieties, contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c16-15-19-18-13(22-15)10-17-14(21)11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7H,1-3,8-10H2,(H2,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQQKTXUNXSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=NN=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, the reaction of a hydrazide with a carboxylic acid chloride under reflux conditions can yield the desired oxadiazole ring.
-
Amination: : The introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions. This step often involves the use of amines or ammonia under controlled conditions.
-
Coupling with Benzamide: : The final step involves coupling the amino-oxadiazole intermediate with 4-piperidin-1-ylbenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly for its antimicrobial and antiviral activities.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and benzamide moieties may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[(5-amino-1,3,4-triazol-2-yl)methyl]-4-piperidin-1-ylbenzamide: Contains a triazole ring, offering different chemical properties and biological activities.
N-[(5-amino-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-1-ylbenzamide: Variation in the position of the oxadiazole ring, affecting its reactivity and interactions.
Uniqueness
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-4-piperidin-1-ylbenzamide is unique due to the specific positioning of the amino group and the oxadiazole ring, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
